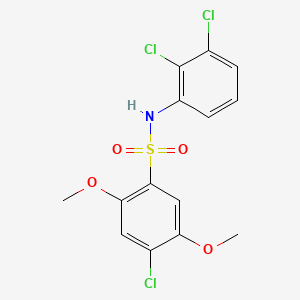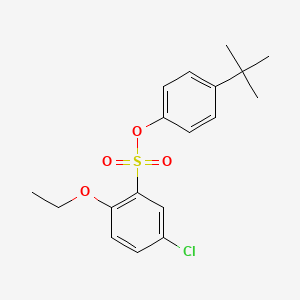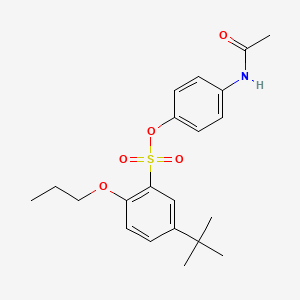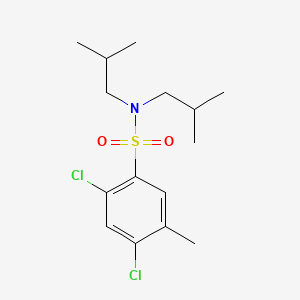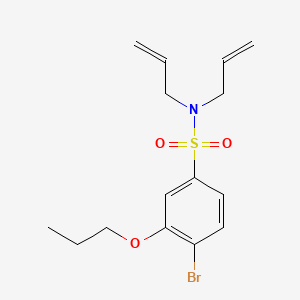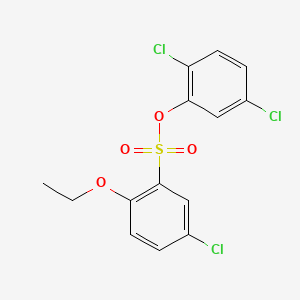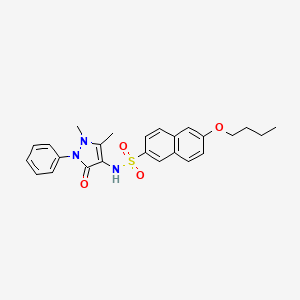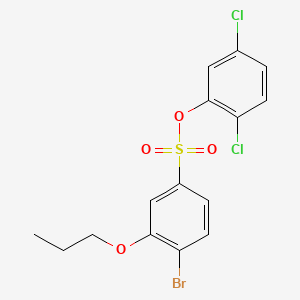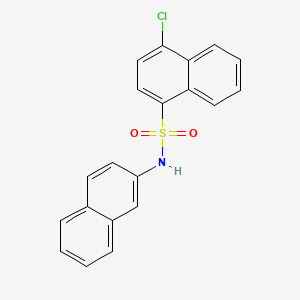
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BRP belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is a complex process involving various cells and molecules, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, one limitation of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide. One area of interest is the development of derivatives of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide in more detail, which could lead to the identification of new therapeutic targets. Additionally, the potential of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide as a therapeutic agent in other fields of research, such as infectious diseases and metabolic disorders, could be explored.
Métodos De Síntesis
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide can be synthesized by the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with diisopropylamine in anhydrous toluene. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is typically around 50%.
Aplicaciones Científicas De Investigación
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Inflammation is a key factor in many diseases, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3S/c1-6-9-22-17-10-15(7-8-16(17)18)23(20,21)19(11-13(2)3)12-14(4)5/h7-8,10,13-14H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBYWWYOZYYQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

